5-[[2-(2-cyano-4-fluoropyrrolidin-1-yl)-2-oxoethyl]amino]-N,N,5-trimethyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxamide;4-methylbenzenesulfonic acid
Overview
Description
BESIGLIPTIN TOSYLATE is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, primarily developed for the treatment of type 2 diabetes mellitus. It is known for its ability to improve metabolic control and β-cell function in diabetic rodent models . The compound is currently in phase II clinical trials and has shown promising results in improving glycemic control when used in combination with metformin .
Preparation Methods
The synthesis of BESIGLIPTIN TOSYLATE involves several steps, including the formation of the core structure and subsequent tosylation. . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may include optimization of reaction conditions to maximize yield and purity, as well as the use of advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
BESIGLIPTIN TOSYLATE undergoes various chemical reactions, including:
Substitution Reactions: The tosylate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
BESIGLIPTIN TOSYLATE has several scientific research applications, including:
Mechanism of Action
BESIGLIPTIN TOSYLATE exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition slows the inactivation of incretins such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), leading to increased insulin secretion and decreased glucagon release . The compound targets the DPP-4 enzyme, which plays a crucial role in glucose homeostasis .
Comparison with Similar Compounds
BESIGLIPTIN TOSYLATE is similar to other DPP-4 inhibitors such as sitagliptin, saxagliptin, and vildagliptin . it is unique in its specific structure and the presence of the tosylate group, which enhances its pharmacokinetic properties and efficacy . The following are some similar compounds:
Sitagliptin: Another DPP-4 inhibitor used for the treatment of type 2 diabetes.
Saxagliptin: Known for its cardiovascular effects and used in combination therapy for diabetes.
Vildagliptin: A DPP-4 inhibitor with a different chemical structure but similar mechanism of action.
BESIGLIPTIN TOSYLATE stands out due to its enhanced metabolic control and β-cell function improvement in diabetic models .
Properties
CAS No. |
1177460-72-8 |
---|---|
Molecular Formula |
C25H36FN5O5S |
Molecular Weight |
537.6 g/mol |
IUPAC Name |
(3aR,6aS)-5-[[2-[(2S,4S)-2-cyano-4-fluoropyrrolidin-1-yl]-2-oxoethyl]amino]-N,N,5-trimethyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxamide;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C18H28FN5O2.C7H8O3S/c1-18(21-8-16(25)24-11-14(19)4-15(24)7-20)5-12-9-23(10-13(12)6-18)17(26)22(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h12-15,21H,4-6,8-11H2,1-3H3;2-5H,1H3,(H,8,9,10)/t12-,13+,14-,15-,18?;/m0./s1 |
InChI Key |
VBMNNLBIPDGFBS-OFQXCICXSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CC2CN(CC2C1)C(=O)N(C)C)NCC(=O)N3CC(CC3C#N)F |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(C[C@@H]2CN(C[C@@H]2C1)C(=O)N(C)C)NCC(=O)N3C[C@H](C[C@H]3C#N)F |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CC2CN(CC2C1)C(=O)N(C)C)NCC(=O)N3CC(CC3C#N)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SHR-117887; SHR117887; SHR 117887 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.